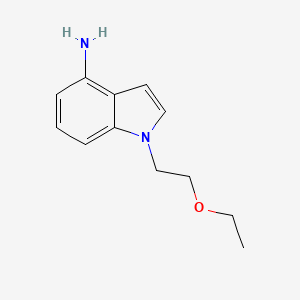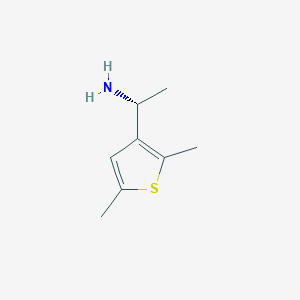
(R)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine is an organic compound that belongs to the class of amines. It features a thiophene ring substituted with two methyl groups at the 2 and 5 positions, and an ethanamine group attached to the 3 position of the thiophene ring. The ® configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine typically involves the following steps:
Thiophene Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Methylation: The thiophene ring is then methylated at the 2 and 5 positions using methyl iodide in the presence of a strong base such as sodium hydride.
Amine Introduction: The ethanamine group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the 3-bromo-2,5-dimethylthiophene with ethylamine under basic conditions.
Industrial Production Methods
Industrial production of ®-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of chiral catalysts to ensure the ® configuration.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: ®-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the amine group to a primary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, ethylamine, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
®-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine: The enantiomer of the compound with the (S) configuration.
1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine: The racemic mixture containing both ® and (S) enantiomers.
1-(2,5-Dimethylthiophen-3-yl)ethanol: A similar compound where the ethanamine group is replaced by an ethanol group.
Uniqueness
®-1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine is unique due to its specific ® configuration, which can result in different biological activity compared to its (S) enantiomer or the racemic mixture. This enantiomer-specific activity is crucial in the development of pharmaceuticals, where the desired therapeutic effect and reduced side effects are often associated with a specific enantiomer.
Propriétés
Formule moléculaire |
C8H13NS |
|---|---|
Poids moléculaire |
155.26 g/mol |
Nom IUPAC |
(1R)-1-(2,5-dimethylthiophen-3-yl)ethanamine |
InChI |
InChI=1S/C8H13NS/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3/t6-/m1/s1 |
Clé InChI |
FCVVALGYYCPMEM-ZCFIWIBFSA-N |
SMILES isomérique |
CC1=CC(=C(S1)C)[C@@H](C)N |
SMILES canonique |
CC1=CC(=C(S1)C)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)

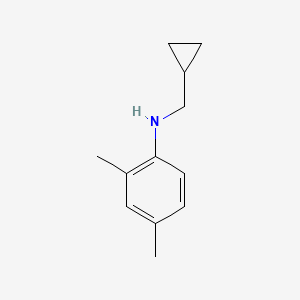
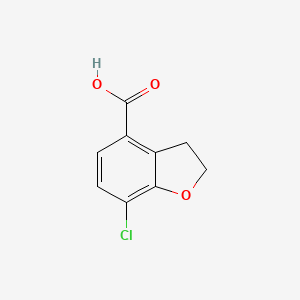
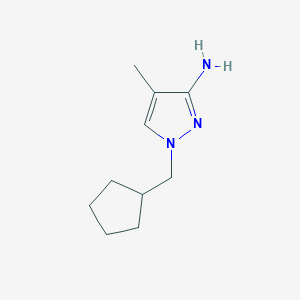
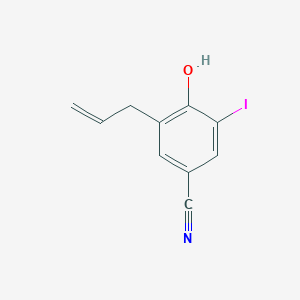
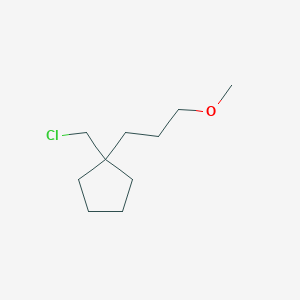
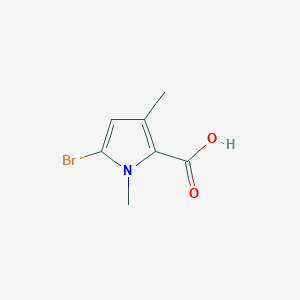
![tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13644617.png)
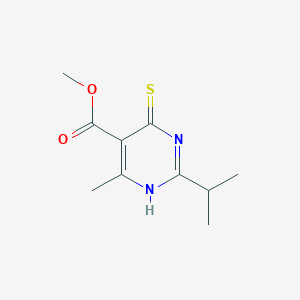
![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)

